Meridianin A vs. Meridianin B–G: Differential Kinase Inhibition Profiling Across the Meridianin Family
Head-to-head kinase profiling within the meridianin natural product family reveals that Meridianin A (non-brominated) inhibits GSK-3β with an IC50 of 1.3 μM, CDK1 with 2.5 μM, CDK5 with 3.5 μM, and CK1 with 1.10 μM [1]. In contrast, Meridianin E (7-bromo-4-hydroxy) shows potent, selective inhibition of CDK1 (IC50 = 180 nM) and CDK5 (IC50 = 150 nM), but substantially reduced GSK-3β activity [2]. Meridianin C (5-bromo, no 4-OH) exhibits Pim-1 inhibition (IC50 = 1.0 μM) but lacks the broad CDK/GSK-3β/CK1 coverage seen for Meridianin A [3]. These data demonstrate that the non-halogenated 4-hydroxyindole scaffold of Meridianin A confers a unique broad-spectrum kinase inhibition profile not replicated by any single brominated congener.
| Evidence Dimension | Kinase inhibition IC50 values (μM) across multiple targets measured under standardized radioactive ATP assay conditions |
|---|---|
| Target Compound Data | Meridianin A: GSK-3β IC50 = 1.3 μM; CDK1 IC50 = 2.5 μM; CDK5 IC50 = 3.5 μM; CK1 IC50 = 1.10 μM; CDK2 IC50 = 3.10 μM; CDK9 IC50 = 2.40 μM |
| Comparator Or Baseline | Meridianin E (7-bromo): CDK1 IC50 = 0.18 μM, CDK5 IC50 = 0.15 μM (selective, not broad); Meridianin C (5-bromo): Pim-1 IC50 = 1.0 μM; Meridianin D (6-bromo): GSK-3β IC50 = 2.5 μM |
| Quantified Difference | Meridianin A is the only natural meridianin with sub-3 μM potency across GSK-3β, CDK1, CDK5, CK1, CDK2, and CDK9 simultaneously; Meridianin E shows ~14–23× greater CDK1/CDK5 potency but negligible GSK-3β and CK1 activity. |
| Conditions | Kinase activities assayed at 30 °C in buffers containing substrate, enzyme, and inhibitor in the presence of 15 μM ATP/[γ-³²P]ATP; identical assay platform across meridianins [1] |
Why This Matters
For programs targeting multiple kinases simultaneously (e.g., Alzheimer's disease where GSK-3β, CDK5, and CK1 are all implicated), Meridianin A provides a polypharmacology starting point that no single brominated meridianin can replicate, guiding procurement toward the specific non-halogenated scaffold.
- [1] Yadav, R. R. et al. CNS and antimalarial activity of synthetic meridianin and psammopemmin analogs. Bioorg. Med. Chem. 19, 5807–5814 (2011). Reports Meridianin A IC50 values: GSK-3β 1.3 μM, CDK1 2.5 μM, CDK5 3.5 μM, PKA 11.0 μM, PKG 200 μM, CDK2 3.10 μM, CDK9 2.40 μM, CK1 1.10 μM. View Source
- [2] Bharate, S. B. et al. Meridianins: marine-derived potent kinase inhibitors. Mini Rev. Med. Chem. 12, 618–631 (2012). Reports Meridianin E CDK1 IC50 = 180 nM, CDK5 IC50 = 150 nM. PMID: 22512550. View Source
- [3] More, K. N. et al. Pim kinase inhibitory and antiproliferative activity of a novel series of meridianin C derivatives. Bioorg. Med. Chem. Lett. 24, 2424–2428 (2014). Reports Meridianin C Pim-1 IC50 = 1.0 μM. PMID: 24775304. View Source
